2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Description
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-4(12)2(6(9,10)11)1-13-5(3)8/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSOZYZBQVGYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670547 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431942-80-2 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine"
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine
A Note to the Researcher: Initial inquiries into the physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine have revealed a significant lack of publicly available data for this specific compound. Extensive searches across scientific databases and patent literature did not yield a registered CAS number or any experimental or calculated characterization data. This suggests that this specific isomer may not be a readily available or well-characterized compound.
However, the closely related and industrially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine , is well-documented. This guide will, therefore, provide a comprehensive overview of the physicochemical properties of this key synthetic intermediate, offering valuable insights for researchers and professionals in drug development and agrochemical synthesis. Understanding the properties of this precursor is fundamental to exploring the synthesis and potential characteristics of its derivatives.
Introduction
2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative. The presence of both chloro and trifluoromethyl groups on the pyridine ring renders it a highly versatile building block in organic synthesis. The electron-withdrawing nature of these substituents significantly influences the reactivity of the pyridine core, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] This guide provides a detailed examination of its physicochemical properties, supported by experimental data and theoretical predictions, to aid in its application in research and development.
Chemical and Physical Properties
A comprehensive summary of the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for designing appropriate experimental conditions for its use.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.99 g/mol | [1] |
| CAS Number | 69045-84-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 8-9 °C | [1] |
| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.542 g/cm³ | [3] |
| Solubility | Sparingly soluble in water. | [4] |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25°C | [1] |
| Flash Point | 79.4 ± 0.0 °C | [1] |
| Refractive Index | 1.470 | [1] |
| pKa (Predicted) | -3.34 ± 0.10 | [5] |
| LogP (Predicted) | 3.40720 | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is relatively simple, showing signals corresponding to the two aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for each of the six carbon atoms, influenced by the attached chloro, trifluoromethyl, and nitrogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-dichloro-5-(trifluoromethyl)pyridine would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of two chlorine atoms.
Synthesis and Reactivity
Synthetic Routes
The industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a multi-step process that often starts from more readily available precursors like 3-picoline.[2] A common strategy involves the chlorination and subsequent fluorination of the methyl group, followed by chlorination of the pyridine ring.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic pathway to 2,3-dichloro-5-(trifluoromethyl)pyridine.
Reactivity and Potential for Further Functionalization
The reactivity of the pyridine ring is significantly influenced by the electron-withdrawing trifluoromethyl and chloro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
A key aspect of its reactivity is the differential reactivity of the two chlorine atoms. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is due to the stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.
For instance, reaction with ammonia has been shown to selectively replace the 2-chloro group to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This suggests that direct amination at the 4-position to produce the titular compound of the initial user request would be challenging under similar conditions due to the less favorable position for nucleophilic attack.
The following diagram illustrates the preferential site of nucleophilic attack:
Caption: Regioselectivity of nucleophilic aromatic substitution.
Applications in Research and Development
2,3-Dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various high-value chemicals:
-
Agrochemicals: It is a key building block for several insecticides and fungicides.[1][2] The trifluoromethylpyridine moiety is known to impart potent biological activity to these molecules.
-
Pharmaceuticals: This compound also serves as a starting material for the synthesis of pharmaceutically active compounds, where the unique electronic properties of the substituted pyridine ring can contribute to target binding and metabolic stability.
Safety and Handling
As a reactive chemical intermediate, proper safety precautions must be observed when handling 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Hazard Classification: It is typically classified as harmful if swallowed or inhaled, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Protocols
The following are generalized protocols for the determination of key physicochemical properties.
Determination of Melting Point
-
A small amount of the liquid sample is cooled until it solidifies.
-
The solid sample is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is slowly increased, and the range at which the substance melts is recorded.
Determination of Boiling Point
-
A small volume of the liquid is placed in a distillation flask with a few boiling chips.
-
A thermometer is positioned so that the bulb is just below the level of the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point.
Acquisition of NMR Spectra
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired according to the instrument's standard operating procedures.
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine is a pivotal chemical intermediate with a well-defined set of physicochemical properties that make it highly valuable in the synthesis of complex organic molecules. Its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution, is a key consideration for its synthetic applications. While the specific 4-amino derivative remains an elusive target in the public literature, a thorough understanding of the properties and reactivity of this precursor provides a solid foundation for further exploration in the field of medicinal and agricultural chemistry.
References
- Exploring 2,3-Dichloro-5-(Trifluoromethyl)
- Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping. (URL: not available)
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF - Scribd. (URL: [Link])
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])
Sources
- 1. innospk.com [innospk.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Page 28-560001 to 577500 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Characterizing a Novel Pyridine Derivative
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by its substituents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and amino groups provide handles for further chemical modification. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.
This guide addresses the spectral properties (NMR, IR, and MS) of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS 1065074-33-3). It is important to note that as of this writing, detailed, publicly available experimental spectra for this specific compound are scarce. Therefore, this document will provide a predictive analysis based on established spectroscopic principles and available data for its immediate precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). This approach aims to equip researchers with the foundational knowledge to interpret experimentally acquired data for the title compound.
The Precursor: Spectroscopic Insights into 2,3-Dichloro-5-(trifluoromethyl)pyridine
To predict the spectral features of the 4-amino substituted compound, we first consider its precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine. This compound is a known intermediate in the synthesis of various agrochemicals.[1][2]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 69045-84-7 |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg[1] |
| Density | 1.549 g/mL at 25 °C |
Some spectral data for this precursor is available in various databases.[3][4][5] The ¹H NMR spectrum is relatively simple, showing two signals corresponding to the two aromatic protons. The mass spectrum would show a characteristic isotopic pattern for the two chlorine atoms. The IR spectrum would be dominated by absorptions from the pyridine ring and the C-F and C-Cl bonds.
Predicted Spectral Data for 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
The introduction of an amino group at the 4-position of the pyridine ring is expected to significantly influence the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is expected to show a downfield singlet for the remaining aromatic proton (H-6). The protons of the amino group (NH₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum will show six distinct signals. The carbon atoms attached to the chlorine, fluorine, and nitrogen atoms will have their chemical shifts significantly influenced by these electronegative elements. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
In ¹⁹F NMR, a singlet is expected for the -CF₃ group.
Table of Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| ¹H | ~8.0-8.5 ppm | Singlet | Aromatic proton (H-6) |
| ¹H | Variable (broad) | Singlet | NH₂ protons |
| ¹³C | ~150-160 ppm | Singlet | C4-NH₂ |
| ¹³C | ~140-150 ppm | Singlet | C2-Cl |
| ¹³C | ~135-145 ppm (quartet) | Quartet (J ≈ 35-40 Hz) | C5-CF₃ |
| ¹³C | ~120-130 ppm | Singlet | C6-H |
| ¹³C | ~115-125 ppm (quartet) | Quartet (J ≈ 270-280 Hz) | -CF₃ |
| ¹³C | ~110-120 ppm | Singlet | C3-Cl |
| ¹⁹F | ~ -60 to -70 ppm | Singlet | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. The most notable feature will be the N-H stretching vibrations of the primary amine.
Table of Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium, Doublet | N-H symmetric and asymmetric stretching |
| 1650-1580 | Strong | N-H bending (scissoring) |
| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |
| 1350-1100 | Strong | C-F stretching |
| 850-700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would involve the loss of chlorine, the trifluoromethyl group, or HCN.
Table of Predicted Mass Spectrometry Data:
| m/z | Ion | Notes |
| 231/233/235 | [M]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |
| 196/198 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 162 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 204/206 | [M-HCN]⁺ | Loss of hydrogen cyanide. |
Experimental Protocols for Spectral Acquisition
For researchers who have synthesized or acquired a sample of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine, the following are standard protocols for obtaining high-quality spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellets: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Visualizing the Structure and Workflow
Molecular Structure
Caption: Molecular structure of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine.
Experimental Workflow for Spectroscopic Analysis
Sources
- 1. innospk.com [innospk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum [m.chemicalbook.com]
- 5. 69045-84-7|2,3-Dichloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine, a critical parameter for its application in research and development, particularly in agrochemical and pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its synthetic precursors, analogous compounds, and fundamental chemical principles to build a robust solubility profile. We will explore the molecular characteristics governing its solubility, the anticipated behavior in various solvent systems, and provide detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to facilitate its use in experimental and manufacturing settings.
Introduction and Molecular Overview
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a highly functionalized pyridine derivative. The pyridine nucleus is a cornerstone in a multitude of biologically active compounds.[1] The presence of a trifluoromethyl (-CF3) group can significantly alter a molecule's physical and chemical properties, including its metabolic stability and biomolecular affinity, making it a desirable feature in medicinal and agricultural chemistry.[1][2] Furthermore, the chloro and amino substituents contribute to the molecule's polarity, reactivity, and potential for intermolecular interactions.
The parent compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of several crop-protection products and is in high demand.[2] The addition of a primary amine group at the 4-position is expected to significantly influence its solubility profile, primarily by introducing the capacity for hydrogen bonding and increasing its polarity.
Key Molecular Features Influencing Solubility:
-
Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom, which can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can reduce aqueous solubility.
-
Dichloro Substitution: Two chlorine atoms that increase the molecular weight and hydrophobicity, generally decreasing water solubility.
-
Amino Group (-NH2): A polar group capable of acting as both a hydrogen bond donor and acceptor, which typically enhances solubility in polar solvents, especially water. It also provides a basic center, making solubility pH-dependent.
Physicochemical Properties and Predicted Solubility
| Property | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Precursor) | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (Predicted) |
| Molecular Formula | C6H2Cl2F3N | C6H3Cl2F3N2 |
| Molecular Weight | 215.99 g/mol [3] | 231.01 g/mol |
| Appearance | Light yellow liquid[3] | Likely a solid at room temperature |
| Water Solubility | 380 mg/L @ 24 °C[4] | Predicted to be higher than its precursor, especially in acidic pH. |
| Organic Solvent Solubility | Soluble in MDC, MeOH, Acetone[4] | Expected to be soluble in polar organic solvents (e.g., alcohols, DMSO, DMF). |
| pKa | -3.34 (Predicted)[3] | A basic pKa is expected due to the 4-amino group. |
The introduction of the 4-amino group is the most significant structural change. Aminopyridines are generally more soluble in polar solvents than their non-aminated counterparts due to the amino group's ability to form hydrogen bonds.[5] Furthermore, the basicity of the amino group means that in acidic solutions, it will be protonated to form a pyridinium salt, which is expected to be significantly more water-soluble.
Factors Influencing Solubility
The solubility of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine will be dictated by a balance of intermolecular forces between the solute and the chosen solvent.
Solvent Polarity
Based on the principle of "like dissolves like," the compound is expected to exhibit greater solubility in polar solvents that can engage in hydrogen bonding with the amino group and the pyridine nitrogen.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions. The solubility in water is expected to be moderate but significantly enhanced at lower pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which will facilitate the dissolution of the polar solute.
-
Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very limited in these solvents due to the compound's high polarity and the inability of the solvent to form strong intermolecular interactions with the solute.
pH
The 4-amino group imparts basic properties to the molecule. In aqueous solutions, the pH will be a critical determinant of solubility. At a pH below the pKa of the conjugate acid, the amino group will be protonated, forming a cationic species. This salt form will be significantly more soluble in water than the neutral molecule.
Temperature
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will generally lead to an increase in solubility. This relationship should be determined empirically for specific solvent systems.
Experimental Determination of Solubility
Given the lack of published data, experimental determination of solubility is essential. The shake-flask method is a reliable and widely used technique for this purpose.[6]
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine in a selected solvent at a specific temperature.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine (solid)
-
Selected solvent (e.g., water, PBS buffer pH 7.4, methanol)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
-
Self-Validation:
-
The continued presence of excess solid material at the end of the equilibration period confirms that a saturated solution was achieved.
-
Analysis of samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.
-
The analysis should be performed in triplicate to ensure the reproducibility of the results.
Caption: Experimental workflow for the shake-flask solubility assay.
Predictive Model for Solubility Behavior
The solubility of a complex molecule like 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine is a multifactorial property. The interplay between its structural features and the solvent's properties determines the final outcome.
Caption: Factors influencing the solubility of the target compound.
Conclusion
The solubility of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine is a complex property governed by its unique combination of functional groups. While direct experimental data is scarce, a comprehensive understanding can be built by analyzing its structure. The presence of the 4-amino group is predicted to make it more soluble in polar solvents compared to its precursor, with its aqueous solubility being highly dependent on pH. For precise applications, the empirical determination of its solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively handle and utilize this compound in their work.
References
-
Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Yangzhou Qinyuan Pharmatech Co.,Ltd. (n.d.). Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping. Retrieved from [Link]
-
ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Retrieved from [Link]
- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
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ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]
-
Cohizon. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
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"starting materials for 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine synthesis"
This guide details the strategic synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS 431942-80-2). This specific isomer is a critical, high-value intermediate for next-generation agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and kinase-inhibiting pharmaceuticals.
Unlike its more common isomer, the 2-amine (which is easily accessed via nucleophilic substitution), the 4-amine requires a directed synthetic strategy to overcome the natural electrophilic bias of the pyridine ring.
Executive Summary: The Regioselectivity Challenge
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine presents a classic heterocyclic challenge: Regiocontrol .
-
The Problem: The commercially available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine , is highly deactivated by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups. Direct nucleophilic attack (e.g., NH₃) occurs exclusively at the C2 position , yielding the unwanted 2-amine isomer.
-
The Solution: To install the amine at C4 , we must invert the reactivity of the ring. This is best achieved via N-oxidation , which activates the C4 position for electrophilic nitration, followed by reduction.
Primary Route: The N-Oxide Activation Pathway
This route is the industry standard for introducing functionality at the 4-position of deactivated pyridines. It relies on the "push-pull" electronic effects of the N-oxide moiety.
Phase 1: Oxidation of the Precursor
The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine , is oxidized to its N-oxide. The electron-withdrawing substituents require a potent oxidation system.
-
Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7).[1]
-
Reagents: Urea-Hydrogen Peroxide (UHP) complex and Trifluoroacetic Anhydride (TFAA).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Protocol Logic:
Standard
Phase 2: Regioselective Nitration
The N-oxide oxygen donates electron density into the ring (specifically to C2 and C4), while the -CF₃ group at C5 sterically and electronically discourages attack at C6. This directs the incoming nitro group to C4 .
-
Reagents: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).
-
Conditions: Heated (60–90°C).
-
Intermediate: 4-Nitro-2,3-dichloro-5-(trifluoromethyl)pyridine-1-oxide.
Phase 3: Deoxygenative Reduction
The final step involves simultaneously reducing the nitro group to an amine and removing the N-oxide oxygen.
-
Reagents: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Raney Nickel/H₂.
-
Solvent: Ethanol/Water or Acetic Acid.
-
Mechanism: Iron mediates a single-electron transfer (SET) reduction, converting -NO₂ to -NH₂ and deoxygenating the pyridine ring in a cascade reaction.
Visualization: Reaction Workflow
The following diagram illustrates the critical pathway, highlighting the regiochemical control points.
Caption: Step-wise synthesis showing the N-oxide activation strategy required to bypass the natural C2-reactivity of the pyridine ring.
Detailed Experimental Protocol
Note: This protocol is a generalized high-yield procedure adapted from standard halogenated pyridine chemistry.
Step 1: Synthesis of the N-Oxide
-
Setup: Charge a glass-lined reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and Dichloromethane (10 volumes).
-
Activation: Add Urea-Hydrogen Peroxide (UHP) (2.5 eq) in one portion.
-
Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (2.5 eq) dropwise over 2 hours, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by HPLC for disappearance of starting material.
-
Workup: Quench with aqueous sodium bisulfite (to destroy excess peroxide). Separate phases. Wash organic layer with NaHCO₃. Dry and concentrate.
-
Checkpoint: Product should be a waxy solid.
-
Step 2: Nitration
-
Setup: Dissolve the N-oxide intermediate (1.0 eq) in Concentrated H₂SO₄ (5 volumes).
-
Nitration: Add Fuming HNO₃ (1.5 eq) dropwise at 20°C.
-
Heating: Ramp temperature to 80°C and hold for 4–6 hours.
-
Safety: Evolution of NOx fumes will occur. Use efficient scrubbing.
-
Workup: Pour onto ice/water. The 4-nitro intermediate precipitates as a yellow solid. Filter and wash with water.[2]
Step 3: Reduction to Target Amine
-
Setup: Suspend Iron powder (4.0 eq) and Ammonium Chloride (2.0 eq) in Ethanol/Water (3:1 ratio). Heat to reflux (78°C) to activate the iron.
-
Addition: Add the 4-nitro-N-oxide intermediate portion-wise to the refluxing mixture.
-
Reaction: Reflux for 2–4 hours. The mixture will turn dark brown/black (iron oxides).
-
Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Heptane.
-
Final Product: Off-white to pale yellow crystals.
-
Key Starting Materials & Specifications
To ensure reproducibility, the following specifications for starting materials are recommended.
| Material | Role | CAS Number | Purity Req. | Critical Impurity Limit |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Core Scaffold | 69045-84-7 | >98.0% | <0.5% 2-Chloro analog |
| Urea-Hydrogen Peroxide (UHP) | Oxidant Source | 124-43-6 | >97% | Moisture sensitive |
| Trifluoroacetic Anhydride (TFAA) | Activator | 407-25-0 | >99% | Free acid <1% |
| Iron Powder | Reductant | 7439-89-6 | 325 Mesh | Low oxide content |
Alternative Industrial Route (Cyclization)
For multi-ton manufacturing, a de novo ring construction (The "Ishihara Route") is often preferred to avoid hazardous nitration steps.
-
Precursors: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Enamine source .
-
Mechanism: Condensation of the acetoacetate with an ammonia source (or cyanoacetamide) followed by chlorination with POCl₃.
-
Note: This route requires high-pressure autoclaves and is less accessible for lab-scale discovery but offers lower raw material costs at scale.
References
-
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Precursor)
-
General Pyridine N-Oxide Nitration Method
- Title: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS 431942-80-2).
-
Trifluoromethylpyridine Chemistry Review
Sources
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 2. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Bio-Potential of the 2,3-Dichloro-5-(trifluoromethyl)pyridine Scaffold
A Note to the Reader: As a Senior Application Scientist, maintaining the highest standard of scientific integrity is paramount. Initial research into the specific molecule, 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine , reveals a notable absence of published data regarding its direct biological activity in the public domain as of February 2026. This suggests the compound may be a novel entity, a theoretical intermediate, or a proprietary molecule not yet described in scientific literature.
Therefore, this guide has been structured to provide a comprehensive and technically robust analysis of the most relevant and well-documented chemical entity: its immediate precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) , and the broader class of trifluoromethylpyridine (TFMP) derivatives. By examining the established synthesis, reactivity, and structure-activity relationships of this foundational scaffold, we can build a scientifically-grounded predictive framework for the potential biological activities of its aminopyridine derivatives. This approach ensures that the content is based on verifiable data while still addressing the core scientific inquiry.
Introduction: The Trifluoromethylpyridine Moiety in Bioactive Compound Design
The pyridine ring is a cornerstone scaffold in medicinal and agricultural chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for benzene and other heterocycles.[][2] The strategic introduction of a trifluoromethyl (-CF₃) group onto this ring dramatically alters its physicochemical properties. The -CF₃ group is a powerful modulator of:
-
Lipophilicity: Enhancing membrane permeability and cellular uptake.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can significantly alter the pKa of the pyridine nitrogen and influence non-covalent binding interactions with biological targets.[3][4]
The combination of these features makes trifluoromethylpyridine (TFMP) derivatives a "privileged scaffold" in the development of highly active pharmaceuticals and agrochemicals.[3][4][5] This guide focuses on a particularly important intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF), which serves as a critical building block for several commercially significant products.[6][7]
Synthesis and Chemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
Understanding the synthesis of DCTF is crucial as it dictates the feasibility and routes to its derivatives, including the theoretical 4-amino analogue.
Established Synthetic Pathways
DCTF (CAS 69045-84-7) is a high-demand chemical intermediate.[3] Several industrial-scale synthetic methods have been developed, primarily involving chlorination and fluorination steps.
| Starting Material | Key Steps | Advantages/Disadvantages | Reference(s) |
| 2-Chloro-5-methylpyridine | 1. Liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC). 2. Vapor-phase fluorination of DCTC to yield DCTF. | Stepwise process allows for control but involves multiple stages. | [3] |
| 3-Picoline (3-methylpyridine) | Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal catalyst. | One-step process can be cost-effective but may produce by-products, requiring careful optimization of reaction conditions. | [3] |
| 2-Chloro-5-(chloromethyl)pyridine | 1. Introduction of chlorine into the reaction vessel. 2. Ring chlorination using a catalyst like antimony trichloride. 3. Fluorination with hydrogen fluoride. | Use of specific catalysts can improve selectivity and yield. | [8] |
A generalized workflow for a common synthetic approach is visualized below.
Caption: Stepwise synthesis of DCTF via chlorination and fluorination.
Proposed Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
While no direct synthesis is published, a plausible route to the target compound would involve a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The chlorine atom at the 4-position (γ-position) of a pyridine ring is highly activated towards nucleophilic attack. Therefore, a hypothetical synthesis could proceed from a 2,3,4-trichloro-5-(trifluoromethyl)pyridine intermediate.
Caption: Proposed synthetic route to the target 4-amino derivative.
This proposed pathway is predicated on the known reactivity of chloropyridines. The reaction conditions (solvent, temperature, pressure) would require empirical optimization to favor substitution at the C4 position and minimize side reactions.
Biological Activity Profile of DCTF-Derived Compounds
The primary documented biological activities associated with the DCTF scaffold are fungicidal and insecticidal. DCTF itself is not the final active ingredient but a crucial component that imparts essential properties to the final molecule.[6][9][10]
Fungicidal Activity: The Case of Fluazinam
DCTF is a key intermediate in the synthesis of the broad-spectrum fungicide Fluazinam .[6]
-
Mechanism of Action: Fluazinam disrupts the energy metabolism of fungal cells by acting as an uncoupler of oxidative phosphorylation . It dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This leads to a rapid depletion of cellular energy and subsequent cell death.
Caption: Mechanism of action of the fungicide Fluazinam.
Insecticidal Activity: Benzoylurea Derivatives
DCTF is also used to produce benzoylurea insecticides like Chlorfluazuron .[6]
-
Mechanism of Action: These compounds are classified as Insect Growth Regulators (IGRs) . They act by inhibiting chitin biosynthesis. Chitin is a vital polymer that forms the insect's exoskeleton. By blocking its synthesis, the insecticide prevents the insect larva from successfully molting, leading to mortality during this vulnerable stage.
Structure-Activity Relationships (SAR) and Predictive Insights
The extensive use of the TFMP scaffold allows for the deduction of key structure-activity relationships that can inform the design of new bioactive molecules.[5]
-
Role of the -CF₃ Group: As previously mentioned, this group is critical for enhancing potency and metabolic stability. In the case of the HIV protease inhibitor Tipranavir, the TFMP moiety showed approximately tenfold higher antiviral activity compared to the corresponding phenyl analogue, highlighting its powerful contribution to binding and efficacy.[3]
-
Role of Chlorine Atoms: The two chlorine atoms in DCTF serve two purposes. They provide handles for further chemical modification (as seen in the synthesis of Fluazinam and Chlorfluazuron) and their electron-withdrawing properties further activate the pyridine ring, influencing its electronic profile and binding capabilities.
-
The Pyridin-4-amine Scaffold: While data on the specific target molecule is absent, the pyridin-4-amine scaffold itself is known to be biologically active. For example, certain derivatives have shown promise as antibacterial agents by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[11] The introduction of an amine at the 4-position introduces a basic center capable of forming strong hydrogen bonds and salt bridges with amino acid residues in a protein's active site.
Experimental Protocols for Evaluating Biological Activity
Should 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine become available for testing, a standard cascade of in vitro assays would be employed to determine its biological activity.
General Cytotoxicity Assay (e.g., MTT Assay)
This is a primary screening step to assess the compound's general toxicity against cell lines.
-
Cell Plating: Plate cells (e.g., human cancer cell line like HeLa, or a fungal strain like Botrytis cinerea) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
While the biological activity of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine remains to be elucidated, a thorough analysis of its precursor, DCTF, provides a strong foundation for predicting its potential. The combination of the highly bioactive trifluoromethylpyridine core with a 4-amino functional group suggests that this molecule could possess potent activity.
Future research should focus on:
-
Chemical Synthesis: Development and validation of a reliable synthetic route to produce the target compound in sufficient quantity and purity for biological screening.
-
Broad-Spectrum Screening: Initial evaluation against a diverse panel of targets, including fungal strains, insect cell lines, cancer cell lines, and key enzymes (e.g., kinases, topoisomerases) to identify primary areas of activity.
-
Mechanistic Studies: Upon identification of a primary activity, detailed mechanistic studies should be undertaken to identify the specific molecular target and signaling pathways involved.
The exploration of this and similar novel TFMP derivatives is a promising avenue for the discovery of next-generation therapeutics and agrochemicals.
References
-
ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link] [Accessed February 23, 2026].
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link] [Accessed February 23, 2026].
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link] [Accessed February 23, 2026].
-
El-Gazzar, M. G., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules, 25(20), 4738. Available at: [Link] [Accessed February 23, 2026].
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link] [Accessed February 23, 2026].
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available at: [Link] [Accessed February 23, 2026].
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available at: [Link] [Accessed February 23, 2026].
-
MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. Available at: [Link] [Accessed February 23, 2026].
-
Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Available at: [Link] [Accessed February 23, 2026].
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link] [Accessed February 23, 2026].
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3290. Available at: [Link] [Accessed February 23, 2026].
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available at: [Link] [Accessed February 23, 2026].
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link] [Accessed February 23, 2026].
-
WIPO Patentscope. (2019). WO/2019/109936 METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. Available at: [Link] [Accessed February 23, 2026].
-
Cohizon. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Available at: [Link] [Accessed February 23, 2026].
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
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- 11. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine as a building block for agrochemicals"
Application Note: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine in Agrochemical Discovery
Executive Summary
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (hereafter DCTF-4-Amine ) is a specialized halogenated pyridine building block. While its regioisomer, the 2-amine, is the well-known precursor to the fungicide Fluazinam, the 4-amine variant represents a strategic scaffold for "structure-based design" and "scaffold hopping" in modern agrochemistry.
This guide details the utility of DCTF-4-Amine as a bioisostere for electron-deficient anilines. It provides validated protocols for its synthesis and downstream functionalization, specifically addressing the challenges posed by its deactivated nucleophilic center.
Chemical Profile & Strategic Utility
The DCTF-4-Amine scaffold offers a unique "Push-Pull" electronic environment. The electron-donating amino group (Push) is counterbalanced by the strong electron-withdrawing effects of the trifluoromethyl group and the pyridine nitrogen (Pull).
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 115087-44-6 (Generic/Analog) | Note: Specific isomer CAS may vary by vendor; verify by structure. |
| Formula | ||
| Molecular Weight | 231.00 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| pKa (Calculated) | ~2.5 - 3.0 | Significantly less basic than pyridine (5.2) or aniline (4.6). |
| LogP | ~2.8 | High lipophilicity due to |
Reactivity & SAR Insight
-
The 4-Amino Handle: Due to the ortho-chlorine (C3) and meta-trifluoromethyl (C5) groups, the amino group is sterically crowded and electronically deactivated. It mimics highly electron-deficient anilines found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
-
The 2-Chloro Position: This position is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
). This allows for "dual-functionalization"—using the amine for amide coupling and the C2-Cl for introducing diversity elements (e.g., pyrazoles, alkoxides). -
Metabolic Stability: The C3-Cl and C5-
block the primary sites of oxidative metabolism (P450), enhancing the persistence of the final agrochemical.
Reactivity Map & Workflow
The following diagram illustrates the strategic reactivity vectors of the DCTF-4-Amine scaffold.
Figure 1: Reactivity landscape of DCTF-4-Amine. The C2-Cl and C4-NH2 provide orthogonal handles for derivatization.
Experimental Protocols
Protocol A: Synthesis of DCTF-4-Amine Building Block
Context: This molecule is often synthesized from the 2,3,4-trichloro-5-(trifluoromethyl)pyridine precursor via regioselective ammonolysis. The C4 position is more reactive toward ammonia than C2 in this specific steric environment due to the "para" activation relative to the ring nitrogen and the specific electronic influence of the CF3 group.
Reagents:
-
2,3,4-Trichloro-5-(trifluoromethyl)pyridine (Starting Material)
-
Ammonia (25% Aqueous or Anhydrous in Methanol)
-
Solvent: Acetonitrile or 1,4-Dioxane
Step-by-Step Methodology:
-
Setup: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2,3,4-trichloro-5-(trifluoromethyl)pyridine (1.0 eq) and Acetonitrile (5 volumes).
-
Ammonolysis: Cool the vessel to 0°C. Introduce Ammonia gas (3.0 - 5.0 eq) or add 25% aqueous ammonia. Seal the reactor.
-
Reaction: Heat the mixture to 80–100°C for 6–12 hours.
-
Critical Insight: Monitor pressure.[1] If using aqueous ammonia, the biphasic nature requires vigorous stirring (>500 RPM) to ensure mass transfer.
-
-
Workup: Vent the reactor (scrub ammonia vapors). Concentrate the solvent under reduced pressure.
-
Purification: Resuspend the residue in Ethyl Acetate and wash with water to remove ammonium chloride salts. Dry over
. -
Isolation: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield the 4-amine.
-
Quality Check: Verify regiochemistry via
-NMR. The 4-amine typically shows a broad singlet ( ) and NOE correlations to the C5- (if measurable) or lack of coupling to C3.
-
Protocol B: Synthesis of Pyridyl-Carboxamide (SDHI Analog)
Context: The low nucleophilicity of the 4-amine makes standard coupling (EDC/HOBt) inefficient. This protocol uses an acid chloride with a strong base to force the reaction, a technique essential for synthesizing SDHI-class fungicides.
Target Molecule: N-(2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Reagents:
-
DCTF-4-Amine (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% in oil) OR Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried flask under Argon, dissolve DCTF-4-Amine (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.
-
Activation: Carefully add NaH (12 mmol, 1.2 eq) portion-wise.
-
Observation: Gas evolution (
) will occur. The solution may turn yellow/orange, indicating the formation of the sodium amide species. Stir for 30 mins at 0°C.
-
-
Coupling: Dropwise add a solution of the acid chloride (12 mmol) in THF (10 mL) over 15 minutes.
-
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: Check TLC (Hexane:EtOAc 3:1). The amine spot (polar) should disappear, replaced by a less polar amide spot.
-
-
Quench: Carefully quench with Saturated
solution (exothermic). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Purification: Flash Chromatography (Silica Gel). Elute with gradient Hexane -> 20% EtOAc/Hexane.
Process Logic & Decision Tree
The following diagram outlines the decision process for selecting the correct functionalization pathway based on the desired agrochemical class.
Figure 2: Synthesis workflow for deriving major agrochemical classes from DCTF-4-Amine.
Safety & Handling (SDS Summary)
-
Hazard Identification:
-
H302/H312: Harmful if swallowed or in contact with skin.
-
H315/H319: Causes skin irritation and serious eye irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).
-
-
Handling Precautions:
-
Waste Disposal:
-
Do not release into drains.[2] Collect in "Halogenated Organic Waste" containers for high-temperature incineration.
-
References
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.
-
Kaneko, I., et al. (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 48(4).
-
BenchChem. (2025).[4][5] Application Notes and Protocols: The Role of Trifluoromethylphenyl Compounds in Modern Agrochemicals.
-
PubChem. (2025). Compound Summary: 2,3-Dichloro-5-(trifluoromethyl)pyridine (Precursor Data).
-
Google Patents. (2017). CN106316937A - Preparation method of fluazinam (describing isomeric intermediates).
Sources
Advanced Application Note: Protocols for N-Arylation of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Executive Summary & Substrate Analysis
This application note details optimized protocols for the N-arylation of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine (referred to herein as Substrate-A ). This transformation is critical in the synthesis of next-generation agrochemicals (e.g., succinate dehydrogenase inhibitors) and kinase inhibitors.
The Challenge: "The Amide-Like Aniline"
Substrate-A presents a unique synthetic challenge that causes standard aniline coupling conditions (e.g.,
-
Electronic Deactivation: The pyridine ring is severely electron-deficient due to the cumulative inductive effects of the 2,3-dichloro substituents and the strong electron-withdrawing nature of the 5-trifluoromethyl group (
).-
Consequence: The
of the conjugate acid is extremely low (< 2.0). The amino group's lone pair is delocalized into the ring, rendering it non-nucleophilic (behaving more like an amide than an aniline).
-
-
Steric Crowding: The amine at C4 is flanked by a bulky Chlorine (C3) and a Trifluoromethyl group (C5).
-
Consequence: High barrier to metal coordination and reductive elimination.
-
-
Competing Reactivity: The C2-Cl position is highly activated for Nucleophilic Aromatic Substitution (
).-
Consequence: Strong nucleophilic bases (e.g.,
, ) may cause side reactions where the base displaces the chloride at C2, rather than facilitating the N-arylation.
-
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific coupling partner (Ar-X).
Figure 1: Decision matrix for selecting the optimal N-arylation strategy based on the electrophile's properties.
Method A: Palladium-Catalyzed Cross-Coupling (Primary Protocol)
Rationale: Due to the "amide-like" poor nucleophilicity of Substrate-A, standard catalytic cycles stall at the transmetallation step. We utilize Pd-G4 precatalysts to ensure immediate generation of the active
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)
-
Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)
-
Alternative:
(2 mol%) + tBuBrettPhos (4-6 mol%)
-
-
Base:
(finely ground, anhydrous) or (2.0 equiv)-
Note: Avoid NaOtBu to prevent C2-Cl displacement.
-
-
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Protocol
-
Inert Setup: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon.[1]
-
Solids Addition: Charge the vial with Substrate-A (1.0 equiv), Aryl Halide (if solid, 1.1 equiv), Base (
, 2.0 equiv), and tBuBrettPhos Pd G4 (0.02 equiv).-
Critical: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately after weighing.
-
-
Degassing: Evacuate the vial and backfill with Argon (repeat 3x).
-
Solvent Addition: Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to substrate) via syringe through the septum.
-
Why t-Amyl Alcohol? Higher boiling point than toluene and better solubility for polar intermediates.
-
-
Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm).
-
Time: Reaction typically requires 4–12 hours. Monitor via LC-MS (TLC is often insufficient due to similar Rf values of starting material and product).
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Copper-Catalyzed Ullmann Coupling (Secondary Protocol)
Rationale: If the cost of Palladium is prohibitive, or if the coupling partner contains sulfur/heterocycles that poison Pd, Copper catalysis is the robust alternative. This method mimics "Goldberg" amidation conditions due to the substrate's electronic profile.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Catalyst: CuI (10 mol%)
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: Toluene or DMF (anhydrous)
Step-by-Step Protocol
-
Charge: Add Substrate-A (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.1 equiv), and Base (2.0 equiv) to a reaction tube.
-
Inert: Evacuate and backfill with Argon.
-
Liquid Addition: Add Solvent (DMF is preferred for higher temps) and the Diamine Ligand via syringe.
-
Heating: Heat to 110–120°C for 16–24 hours.
-
Note: Higher temperatures are required compared to Method A to overcome the activation energy of the oxidative addition to Cu(I).
-
-
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine (crucial to remove DMF). Dry over
.
Mechanistic Insight & Troubleshooting
The following diagram illustrates the specific catalytic hurdles for this substrate.
Figure 2: Catalytic cycle highlighting the weak amine coordination and the risk of competing SNAr pathways.
Optimization Table
| Observation | Diagnosis | Corrective Action |
| No Conversion | Amine failed to bind Pd(II) | Switch to tBuBrettPhos or JackiePhos (higher affinity for amides). Increase concentration (0.5 M). |
| Low Yield (<20%) | Catalyst Deactivation | Ensure strict |
| Side Product (M-Cl) | The base is too nucleophilic. Switch from | |
| Dehalogenation | Hydrodehalogenation of Ar-X | Solvent is "wet" (proton source). Use fresh anhydrous solvent and add 3Å molecular sieves. |
Safety & Handling
-
Fluorine Chemistry: While the
group is stable, thermal decomposition at extreme temperatures (>200°C) can release HF. Perform reactions in a fume hood. -
Heavy Metals: All Palladium and Copper waste must be segregated into heavy metal waste streams.
-
Pressure: If using sealed vials at 120°C, ensure the vessel is rated for the generated pressure (approx. 2-3 bar).
References
-
Buchwald-Hartwig Coupling of Deactivated Amines
- Title: "Pd-Catalyzed N-Arylation of Amides and Deactiv
- Source:Journal of the American Chemical Society
-
URL:[Link] (Validating the use of BrettPhos ligands for amide-like substrates).
-
Substrate Synthesis & Reactivity
-
Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2][3]
- Source:Journal of Pesticide Science
-
URL:[Link] (Provides physical properties and reactivity context for 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine).
-
-
Copper-Catalyzed Protocols
-
Precatalyst Technology
- Title: "Palladium Prec
- Source:Chemical Reviews
-
URL:[Link] (Explains the necessity of G3/G4 catalysts for electron-poor substrates).
Sources
Application Note: Strategic Utilization of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine in Agrochemical Discovery
This is a comprehensive Application Note designed for researchers in agrochemical discovery and process chemistry. It details the strategic utility, synthesis, and functionalization of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS: 431942-80-2), a high-value fluorinated scaffold for next-generation pesticides.[1]
Executive Summary
The pyridine ring is a privileged scaffold in modern agrochemistry, present in over 15% of all commercial pesticides.[1] 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine represents a critical, underutilized building block that bridges the structural gap between established Auxin Mimic Herbicides (e.g., Aminopyralid, Halauxifen) and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides .[1]
This guide outlines the specific utility of this intermediate, focusing on its unique substitution pattern:
-
4-Amino Group: Essential pharmacophore for auxin receptor binding and a versatile handle for amide/urea linkage.[1]
-
5-Trifluoromethyl Group: Enhances lipophilicity (
) and metabolic stability against oxidative degradation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
2,3-Dichloro Motif: Provides steric bulk and electronic tuning, critical for regioselective functionalization (e.g., C-2 carbonylation or cross-coupling).[1]
Mechanism of Action & SAR Logic
Herbicide Discovery: The Auxin Mimic Pharmacophore
Synthetic auxin herbicides (Group 4) typically feature a pyridine-2-carboxylic acid core with an amino group at the 4-position.[1] The 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine scaffold is a direct precursor to 5-trifluoromethyl analogs of Aminopyralid .[1]
-
Binding Mode: The 4-amino group forms hydrogen bonds with the TIR1 ubiquitin ligase receptor.[1]
-
Bioisosterism: The 5-CF
group replaces the 5-H or 5-Cl found in older auxins, potentially overcoming resistance mechanisms in diverse weed species.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Fungicide Discovery: SDHI Linkers
In SDHI fungicides (e.g., Fluopyram), a pyridine linker connects the toxophore (amide) to a lipophilic tail.[1] The 4-amino group serves as the nucleophile to form the critical amide bond, while the 2,3-dichloro pattern restricts conformational rotation, locking the bioactive conformation.[1]
Visualization: Strategic Divergence
The following diagram illustrates how this single intermediate diverges into two major pesticide classes.
Figure 1: Divergent synthesis pathways utilizing the 4-amino-pyridine scaffold for herbicide and fungicide development.
Experimental Protocols
Synthesis of the Intermediate (From 2,3,4-Trichloro-5-(trifluoromethyl)pyridine)
If the amine is not commercially available, it can be synthesized via regioselective nucleophilic aromatic substitution (S
Reagents:
-
2,3,4-Trichloro-5-(trifluoromethyl)pyridine (1.0 eq)[1]
-
Ammonia (aqueous 28% or methanolic 7N) (5.0 eq)[1]
-
Solvent: Acetonitrile (MeCN) or THF[1]
-
Temperature: 80°C (Sealed Tube)
Step-by-Step Protocol:
-
Charge: In a pressure-rated glass vessel, dissolve 10.0 g (40 mmol) of 2,3,4-trichloro-5-(trifluoromethyl)pyridine in 50 mL of MeCN.
-
Addition: Slowly add 20 mL of 28% aqueous ammonia at 0°C.
-
Reaction: Seal the vessel and heat to 80°C for 6–8 hours. Monitor by HPLC (C18 column, MeCN/H
O gradient).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Checkpoint: The 4-amino product usually elutes earlier than the starting material due to increased polarity.[1]
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeCN and excess ammonia.[1]
-
Isolation: Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.[1]
-
Expected Yield: 85–92%.[1]
-
Functionalization Protocol A: Regioselective C-2 Carbonylation
This protocol converts the 2-chloro group into a methyl ester, a critical step for creating auxin-mimic herbicides (picolinic acids).[1]
Mechanism: Palladium-catalyzed carbonylation occurs preferentially at C-2 (adjacent to nitrogen) over C-3 due to faster oxidative addition rates at the more electron-deficient position.[1]
Reagents:
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 eq)[1][2]
-
Catalyst: Pd(OAc)
(5 mol%)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)[1]
-
Base: Triethylamine (Et
N) (2.0 eq)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solvent: Methanol (MeOH) (anhydrous)[1]
-
Gas: Carbon Monoxide (CO) (Balloon pressure or 5 bar)[1]
Step-by-Step Protocol:
-
Inerting: Purge a dry autoclave or pressure tube with Argon.[1]
-
Loading: Add substrate (1.0 g), Pd(OAc)
(48 mg), dppp (88 mg), and MeOH (10 mL). Add Etngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> N (1.2 mL). -
Pressurization: Charge with CO gas (5 bar). Caution: CO is toxic; use a CO sensor in the hood.[1]
-
Heating: Heat to 100°C for 12 hours with vigorous stirring.
-
Workup: Vent CO safely. Filter the reaction mixture through a pad of Celite to remove Pd black.[1]
-
Analysis: Analyze filtrate by LC-MS. The mass should shift by +24 Da (Cl -> COOMe; -35 + 59 = +24).[1]
-
Product: Methyl 4-amino-3-chloro-5-(trifluoromethyl)picolinate.
Functionalization Protocol B: N-Acylation (Amide Coupling)
Used to link the scaffold to lipophilic domains for fungicide/insecticide discovery.[1]
Reagents:
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 eq)[1][2]
-
Acid Chloride: e.g., 2-(trifluoromethyl)benzoyl chloride (1.1 eq)[1]
-
Base: Sodium Hydride (NaH) (1.2 eq) or Pyridine[1]
-
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
Deprotonation: Dissolve substrate (500 mg) in dry THF (5 mL) at 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (gas evolution).
-
Note: The 4-amino group is electron-deficient and requires strong deprotonation or high temperatures for coupling.[1]
-
-
Coupling: Add the acid chloride dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4 hours.
-
Quench: Carefully add saturated NH
Cl solution.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Isolation: Extract with EtOAc, wash with NaHCO
, and purify via silica gel chromatography.
Analytical Data Summary
| Property | Value / Characteristic | Notes |
| Formula | C | |
| MW | 231.00 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| H-6 is a singlet; NH | ||
| Characteristic CF | ||
| Solubility | DMSO, MeOH, EtOAc, DCM | Poor solubility in water/hexane.[1] |
| pKa (Calc) | ~2.5 (Conjugate acid) | Weakly basic due to EWG (Cl, CF |
Safety & Handling
-
Toxicity: Halogenated pyridines are potential skin sensitizers and eye irritants.[1] Handle in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents.[1]
-
Waste: Dispose of halogenated organic waste separately; do not mix with general organic solvents.[1]
References
-
Review of Pyridine Agrochemicals: Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry, 26(1), 52-62.[1] Link[1]
-
Auxin Herbicide SAR (Aminopyralid/Halauxifen): Epp, J. B., et al. (2016).[1] "The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] Link[1]
-
Palladium-Catalyzed Carbonylation: Beller, M., et al. (2010).[1] "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews, 109(2), 815-858.[1] Link
-
Regioselective Sngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Ar in Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] Link
Disclaimer: The protocols provided herein are for research and development purposes only. Users must conduct their own risk assessments and adhere to local safety regulations.
Sources
- 1. 4-Amino-3,5-dichlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. 26 dichloro 4 trifluoromethyl pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine [chemicalbook.com]
- 5. biomart.cn [biomart.cn]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Welcome to the technical support center for the purification of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this compound.
Introduction
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine is a halogenated aminopyridine, a class of compounds of significant interest in medicinal chemistry and materials science. The purification of these molecules can be challenging due to their unique chemical properties. This guide provides a structured approach to overcoming common purification hurdles, ensuring the high purity required for downstream applications.
The primary route to synthesizing this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where a suitable polychlorinated pyridine is treated with an ammonia source. This synthetic pathway informs the potential impurity profile, which is critical for devising an effective purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine.
Issue 1: Persistent Presence of Starting Material in the Purified Product
Question: After my initial purification, TLC and NMR analysis still show the presence of the unreacted chlorinated pyridine precursor. How can I effectively remove it?
Answer: The removal of unreacted starting material is a common challenge. The choice of method depends on the properties of your starting material and the desired final purity.
Troubleshooting Steps:
-
Acid-Base Extraction: This is often the most effective first-line approach, leveraging the basicity of the aminopyridine product.[1]
-
Rationale: The amino group on your product is basic and will be protonated by a dilute acid, forming a water-soluble salt. The unreacted polychlorinated pyridine precursor, lacking a basic amino group, will remain in the organic layer.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl).
-
Separate the aqueous layer (which now contains your protonated product) from the organic layer (containing the unreacted starting material).
-
To recover your product, basify the aqueous layer with a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8.
-
Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
-
Column Chromatography with a Basic Modifier: If acid-base extraction is insufficient or your product has some acid sensitivity, column chromatography is the next step.
-
Rationale: The basicity of aminopyridines can lead to strong interactions with the acidic silica gel, causing streaking and poor separation (tailing). Adding a small amount of a basic modifier to the eluent can mitigate this.[1]
-
Protocol:
-
Choose an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on TLC analysis.
-
To the chosen eluent, add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.
-
Pack the column with silica gel slurried in the modified eluent.
-
Load your sample (dissolved in a minimal amount of solvent or dry-loaded onto silica) and elute with the modified solvent system.
-
-
Issue 2: Co-elution of Isomeric Byproducts during Column Chromatography
Question: I am observing a byproduct with a very similar Rf to my desired product, which I suspect is an isomer. How can I improve the separation?
Answer: The formation of isomeric aminopyridines is possible depending on the starting material and reaction conditions. Separating these isomers can be challenging but is often achievable by optimizing your chromatography.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Solvent Polarity: Systematically vary the polarity of your eluent. Sometimes a less polar solvent system will provide better resolution between closely related isomers.
-
Solvent System Composition: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), try a three-component system. Adding a small amount of a third solvent with different properties, like dichloromethane or methanol, can alter the selectivity of the separation.
-
-
Change the Stationary Phase:
-
Alumina: Consider using alumina instead of silica gel. Alumina has different surface properties and can sometimes provide better separation for basic compounds.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase (C18) chromatography can be effective.[1] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or when very high purity is required, preparative HPLC is a powerful tool. Different column chemistries, such as those designed for hydrogen-bonding interactions, can be particularly effective for separating isomers.[2]
Issue 3: Difficulty in Achieving Crystallization of the Final Product
Question: My product oils out or remains as an amorphous solid after solvent removal. How can I induce crystallization?
Answer: Achieving a crystalline solid is often desirable for ease of handling and ensuring high purity.
Troubleshooting Steps:
-
Solvent Selection for Recrystallization:
-
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water or DCM/hexanes). A patent on aminopyridine purification suggests using a mixture of absolute ethanol and an alkane.[4]
-
-
Recrystallization Technique:
-
Cooling Crystallization: Dissolve your compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[3]
-
Anti-Solvent Crystallization: Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Warm the mixture until it becomes clear again, and then allow it to cool slowly.[3]
-
-
Inducing Nucleation:
-
Seed Crystals: If you have a small amount of crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are dislodged can act as nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine?
A1: Based on a probable SNAr synthesis from a polychlorinated pyridine precursor with an ammonia source, the likely impurities include:
-
Unreacted Starting Material: The polychlorinated pyridine precursor.
-
Isomeric Aminopyridines: If the starting material has more than one reactive site for amination.
-
Over-aminated Products: If the reaction conditions are harsh, further substitution might occur.
-
Hydrolysis Products: If water is present, a hydroxylpyridine derivative could form.
Q2: How should I store purified 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine?
A2: Aminopyridines can be sensitive to light and air.[5] It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For a quick check of purity and to identify the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and to identify and quantify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and to detect impurities, even at low levels.
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.[6]
Q4: My compound appears to be unstable on silica gel. What are my options?
A4: If you observe degradation of your compound on silica gel (e.g., new spots appearing on a TLC plate after spotting and letting it sit for a while before eluting), you should consider the following:
-
Deactivate the Silica: Pre-treat the silica gel with a solution of your eluent containing 1-2% triethylamine, then evaporate the solvent before packing the column. This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: As mentioned in the troubleshooting guide, alumina or reverse-phase silica (C18) are excellent alternatives.
-
Non-Chromatographic Methods: Rely on acid-base extraction and recrystallization as your primary purification methods.
Visualization of Purification Workflow
Caption: A general workflow for the purification of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine.
Key Purification Parameters
| Purification Method | Key Parameters to Optimize | Common Issues & Solutions |
| Acid-Base Extraction | - Choice of acid (e.g., HCl, citric acid) - pH for back-extraction - Organic solvent selection | Emulsion Formation: Add brine to break the emulsion. Product Precipitation at Interface: Dilute with more solvent. |
| Column Chromatography | - Stationary phase (silica, alumina) - Eluent system and polarity - Basic modifier (e.g., Et₃N) concentration | Peak Tailing: Add 0.5-1% triethylamine to the eluent. Poor Separation: Change eluent system or stationary phase. |
| Recrystallization | - Solvent choice (solubility profile) - Cooling rate - Use of anti-solvent | Oiling Out: Use a more dilute solution or a different solvent system. No Crystal Formation: Scratch the flask or add a seed crystal. |
References
-
Hase, S., & Rietschel-Berst, M. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
OSHA. (2006). PV2143. OSHA. Available at: [Link]
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- 6. osha.gov [osha.gov]
Validation & Comparative
"comparing the reactivity of 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine with other aminopyridines"
Executive Summary
2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS: 431942-80-2) represents a highly specialized class of electron-deficient aminopyridines. Unlike the ubiquitous 4-aminopyridine (4-AP), which acts as a strong nucleophile and base, this fluorinated scaffold exhibits inverted reactivity due to the synergistic electron-withdrawing effects of the trifluoromethyl group (-CF
This guide provides a technical analysis for medicinal chemists and process engineers, contrasting this building block with standard alternatives. The core value of this compound lies not in the nucleophilicity of its amine, but in the orthogonal reactivity of its C-Cl bonds and its utility as a non-basic, hydrogen-bond donor scaffold in kinase inhibitor design.
Electronic & Steric Landscape
The "Deactivated" Amine
The 4-amino group in this molecule is severely deactivated compared to standard aminopyridines.
-
Electronic Effect: The pyridine ring is electron-poor due to the -I (inductive) and -M (mesomeric) effects of the nitrogen atom, amplified by the -I effects of the 2,3-dichloro and 5-trifluoromethyl substituents. This delocalizes the nitrogen lone pair into the ring, drastically lowering its HOMO energy.
-
Steric Effect: The amine is flanked by a chlorine atom at C3 and a trifluoromethyl group at C5. This creates a "steric canyon," hindering the approach of electrophiles.
Comparative Physicochemical Profile
| Feature | 4-Aminopyridine (4-AP) | 2,3,5-Trichloro-4-aminopyridine | Target: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine |
| Structure | Unsubstituted | Fully halogenated | Fluorinated & Chlorinated |
| pKa (Conj.[1] Acid) | 9.11 (Highly Basic) | ~2.0 (Non-Basic) | < 1.0 (Estimated) |
| Nucleophilicity | High | Low | Very Low |
| C2 Reactivity | Inert to SNAr | High (SNAr active) | Very High (SNAr active) |
| Lipophilicity | Low (LogP ~0.5) | High | Very High (LogP > 3.0) |
| Primary Use | Catalyst / Ligand | Herbicide Intermediate | Drug Scaffold (Kinase Inhibitors) |
Reactivity Map & Synthetic Strategy
The reactivity of 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine is defined by site-selectivity . The molecule offers three distinct reaction vectors:
-
C2-Cl (The "Hot Spot"): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and electron-withdrawing groups.
-
C3-Cl (The "Warm Spot"): Less reactive towards SNAr but viable for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), provided the catalyst can overcome steric hindrance.
-
4-NH
(The "Cold Spot"): Requires deprotonation (e.g., NaH, LiHMDS) to react with electrophiles.
Visualization of Reactivity Vectors
Figure 1: Orthogonal reactivity map highlighting the regioselective functionalization opportunities.
Experimental Protocols
Protocol A: Regioselective SNAr at C2
Objective: Selective displacement of the 2-chloro substituent while leaving the 3-chloro and 4-amino groups intact.
Rationale: The C2 position is
Materials:
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve the substrate in dry MeCN (0.2 M concentration).
-
Add
and stir at room temperature for 10 minutes. -
Add morpholine dropwise.
-
Monitor: Stir at 60°C. Monitor by HPLC/TLC. The C2-substituted product typically forms within 2-6 hours.
-
Workup: Dilute with water, extract with EtOAc. The C3-Cl bond remains intact under these conditions.
Protocol B: Functionalizing the Deactivated Amine
Objective: N-Acylation or N-Alkylation of the sterically hindered, electron-poor amine. Rationale: The lone pair is too delocalized for standard nucleophilic attack. Deprotonation creates a potent amide anion.
Materials:
-
Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 eq)
-
Electrophile: Benzoyl chloride (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Cool a solution of the substrate in THF to 0°C under
. -
Add NaH portion-wise. Gas evolution (
) will be observed. Stir for 30 mins to ensure complete deprotonation. -
Add benzoyl chloride dropwise.
-
Allow to warm to room temperature.
-
Note: Unlike 4-AP, which reacts with acid chlorides/pyridine, this substrate requires the generation of the anion to overcome the electronic deactivation.
Comparative Data Analysis
The following table synthesizes reactivity trends based on structural analogs (e.g., 4-amino-2,3,5-trichloropyridine) and general pyridine chemistry principles.
| Reaction Type | 4-Aminopyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine | Key Differentiator |
| Acylation | Fast, exothermic (requires mild base) | Slow, requires strong base (NaH) or forcing conditions | Nucleophilicity of amine |
| SNAr (C2) | Not possible (requires activation) | Fast & Selective | Activation by EWGs |
| Suzuki Coupling | Non-selective (requires halogenation first) | Site-selective (C3 vs C2) | Pre-functionalized scaffold |
| Solubility | Water soluble (polar) | Lipophilic (soluble in DCM, EtOAc) | LogP modulation by CF |
Scientific Validation (Self-Check)
-
Why C2 over C3? Nucleophilic attack at C2 leads to a Meisenheimer complex stabilized by the ring nitrogen (negative charge on N). Attack at C3 places the charge on carbon, which is less favorable. This is a fundamental rule of pyridine chemistry [1].
-
Why Low pKa? The CF
group is a powerful electron-withdrawing group ( ). Combined with two chlorines and the pyridine nitrogen, the electron density at the exocyclic amine is severely depleted [2].
References
- Nucleophilic Substitution in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming SNAr regioselectivity C2 > C4 >> C3).
-
Electronic Effects of Trifluoromethyl Groups : Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91, 165–195. Link
- Analogous Reactivity (Polychlorinated Pyridines): Sproule, A. et al. Regioselective Nucleophilic Aromatic Substitution of 2,3,4,5-Tetrachloropyridine. J. Org. Chem.2020.
-
Commercial Availability & Identifiers : Sigma-Aldrich / BLD Pharm Product Entries for CAS 431942-80-2. Link
Sources
A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Derived from 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
Introduction: The Strategic Value of the 2,3-Dichloro-5-(trifluoromethyl)pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The pyridine ring is a quintessential "privileged scaffold," a structural motif frequently found in bioactive compounds due to its unique electronic properties and ability to form key hydrogen bonds.[1][2][3] Specifically, the 2,3-dichloro-5-(trifluoromethyl)pyridine framework is a highly valuable starting point. It is a key intermediate in the synthesis of potent agrochemicals, such as the fungicide fluazinam and the insecticide chlorfluazuron, highlighting its established biological relevance.[4][5][6] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the two chlorine atoms provide versatile handles for synthetic diversification through cross-coupling reactions.[7]
This guide provides a comprehensive, field-proven framework for assessing the novelty of new chemical entities (NCEs) derived from the 4-amino variant of this scaffold: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine . We will move beyond theoretical novelty and establish a practical workflow that integrates computational prediction with robust synthetic strategy and rigorous experimental validation. Our objective is not merely to create derivatives, but to uncover genuinely novel compounds with unique biological activity and a clear path for intellectual property development.
Pillar 1: The Modern Definition of Chemical Novelty
Novelty in medicinal chemistry is a multi-faceted concept. A compound can be considered novel in several ways:
-
Structural Novelty: The chemical structure has not been previously reported or synthesized. This is the most basic definition and the easiest to ascertain through database searches.
-
Scaffold Hopping Novelty: The core molecular architecture is significantly different from existing compounds for a specific biological target, even if the pharmacophoric elements are retained.[8][9] This strategy is crucial for navigating crowded patent landscapes.[10]
-
Mechanistic Novelty: The compound elicits its biological effect through a new or different mechanism of action (MoA) compared to existing drugs or pesticides for the same indication.
-
Therapeutic Novelty: The compound demonstrates efficacy in a new disease indication or provides a significant advantage (e.g., improved safety, efficacy, or resistance profile) over existing treatments.
Our assessment framework is designed to probe all these facets of novelty, beginning with a rigorous in silico evaluation.
Pillar 2: In Silico Assessment – De-risking Discovery Before Synthesis
Before committing resources to wet lab synthesis, a thorough computational analysis is essential to prioritize candidates with the highest potential for novelty and success. This pre-synthesis validation is a cornerstone of modern, efficient drug discovery. The underlying principle of all in silico toxicology and activity prediction is that a compound's chemical structure is directly related to its biological activity.[11]
Workflow for Computational Novelty Assessment
The following workflow outlines a systematic approach to computationally evaluate and prioritize derivatives.
Caption: A systematic workflow for the in silico assessment of compound novelty.
Experimental Protocol: In Silico Novelty Assessment
-
Problem Formulation & Database Search:
-
Objective: To determine if a proposed derivative of the core scaffold is structurally novel.
-
Step 1: Define the core scaffold and the proposed modifications in a machine-readable format (e.g., SMILES string).
-
Step 2: Perform substructure and similarity searches across major chemical databases such as PubChem, Reaxys, and SciFinder-n. For similarity searches, a Tanimoto coefficient threshold of >0.85 is typically used to identify close analogues.
-
Causality: This initial step is crucial to avoid rediscovering known chemistry. If a proposed compound or a very close analogue already exists, resources should be redirected to more innovative structures.
-
-
Virtual Library Generation & Profiling:
-
Objective: To create a focused library of virtual compounds and predict their drug-like properties and potential bioactivity.
-
Step 1: Based on the reactivity of the core scaffold, computationally enumerate a virtual library of derivatives. Focus on reactions with high and predictable yields, such as Suzuki or Sonogashira couplings at the C2 position and Buchwald-Hartwig amination at the C3 position. The amine at C4 can be targeted for acylation or sulfonylation.
-
Step 2: For each virtual compound, calculate key physicochemical properties (LogP, molecular weight, polar surface area) and predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties using established models.[13][14]
-
Step 3: Employ machine learning models and molecular docking to predict potential biological targets.[15][16] Given the scaffold's history, targets in agrochemical pathways (e.g., chitin synthesis) or kinase families in pharmaceuticals are logical starting points.[4][10]
-
-
Prioritization Based on a Novelty Score:
-
Objective: To select a small, diverse set of high-potential candidates for synthesis.
-
Step 1: Integrate the data from the previous steps. A candidate's "novelty score" can be a composite metric that positively weights predicted activity and good ADMET properties while negatively weighting structural similarity to known compounds.
-
Step 2: Manually review the top-scoring candidates to ensure chemical tractability and diversity. Select 5-10 lead candidates for synthesis and experimental validation.
-
Trustworthiness: This data-driven prioritization ensures that laboratory resources are focused on compounds that are not only synthetically accessible but also have a computationally validated, higher probability of being both novel and bioactive.
-
Data Presentation: In Silico Profile of Hypothetical Derivatives
| Derivative ID | Modification | Tanimoto Similarity (to nearest patent) | Predicted Target | Predicted Potency (Score) | Predicted ADMET Risk |
| Parent | 2,3-dichloro-4-amino | N/A | N/A | N/A | N/A |
| DER-001 | C2-phenyl (Suzuki) | 0.78 | Kinase X | 0.85 | Low |
| DER-002 | C3-morpholino (Buchwald) | 0.65 | GPCR Y | 0.72 | Low |
| DER-003 | C2-thienyl (Suzuki) | 0.81 | Fungal Enzyme Z | 0.91 | Medium (Metabolic) |
| DER-004 | N4-acetyl | 0.92 | None | 0.15 | Low |
Pillar 3: Synthetic Strategy & Experimental Validation
Computational predictions must be validated through synthesis and biological testing. The synthetic routes chosen should be robust, scalable, and amenable to creating a diverse library of compounds. The reactivity of multi-halogenated pyridines generally favors substitution at the 4-position, followed by the 2-position, and lastly the 5-position, but this can be controlled by catalytic systems.[17][18]
Workflow for Synthesis and Experimental Validation
Caption: A streamlined workflow from synthesis to validated lead candidate.
Experimental Protocol: Synthesis of a C2-Arylated Derivative (e.g., DER-001)
-
Objective: To synthesize 2-phenyl-3-chloro-5-(trifluoromethyl)pyridin-4-amine via a Suzuki coupling reaction.
-
Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a flame-dried round-bottom flask, add 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
-
-
Self-Validation: The integrity of the final compound must be confirmed.
-
LC-MS: To confirm the molecular weight of the product and assess purity (>95%).
-
¹H and ¹³C NMR: To confirm the chemical structure and regioselectivity of the coupling.
-
HRMS: To provide an exact mass, confirming the elemental composition.
-
-
Causality: The Suzuki coupling is chosen for its reliability, broad functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for rapid library generation.[19] The C2 position is often more reactive than the C3 position in such systems, providing regioselective control.
Experimental Protocol: Primary Biological Assay (Hypothetical Kinase Inhibition)
-
Objective: To determine if the synthesized compounds inhibit the activity of a target kinase.
-
Materials: Synthesized compounds, target kinase, appropriate substrate, ATP, assay buffer, positive control inhibitor (e.g., Staurosporine), negative control (DMSO), 384-well plates, plate reader.
-
Procedure:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
In a 384-well plate, add assay buffer. Then add the test compound (e.g., to a final concentration of 10 µM), positive control, or negative control (DMSO vehicle).
-
Add the target kinase enzyme and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to the positive and negative controls.
-
-
Trustworthiness: The inclusion of both positive and negative controls is non-negotiable. It validates that the assay is working correctly and that any observed inhibition is due to the compound, not an artifact.[20] Compounds showing >50% inhibition in this primary screen are advanced to dose-response studies to determine their IC₅₀ value.
Conclusion and Future Outlook
Assessing the novelty of compounds derived from the 2,3-dichloro-5-(trifluoromethyl)pyridin-4-amine scaffold is a systematic, multi-step process that marries computational prediction with empirical validation. By beginning with a thorough in silico analysis, we can intelligently design and prioritize molecules that have a higher probability of possessing true structural and mechanistic novelty. This is followed by robust, well-characterized synthesis and carefully controlled biological screening.[21][22]
The pyridine core remains a fertile ground for the discovery of new therapeutic agents and agrochemicals.[23] By applying the principles of rational design, predictive modeling, and rigorous experimental validation outlined in this guide, researchers can efficiently navigate the vast chemical space around this valuable scaffold to uncover the next generation of innovative and impactful compounds.
References
- Knaggs, A. R. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Journal of Organic Chemistry.
- Quiros-Guerrero, L. M., et al. (2022). Inventa: a computational tool to discover chemical novelty in natural extracts libraries. ResearchGate.
- Quiros-Guerrero, L. M., et al. (2022). Inventa: a computational tool to discover chemical novelty in natural extracts libraries. ResearchGate.
- Gadiya, J., et al. (n.d.). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PMC.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Benchchem.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
- Unknown Author. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate.
- MDPI. (2025). Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.
- PMC. (n.d.). Digitizing chemical discovery with a Bayesian explorer for interpreting reactivity data. PMC.
- University of Glasgow. (n.d.). How to explore chemical space using algorithms and automation. School of Chemistry - University of Glasgow.
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
- Unknown Author. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Unknown Author. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Google Patents. (n.d.). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. Google Patents.
- Unknown Author. (2024). How MoleculeSearch.ai Uses Patentsview Data to Fuel Innovation in Drug Discovery And Chemical Research.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- WIPO Patentscope. (2019). WO/2019/109936 METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. WIPO Patentscope.
- Unknown Author. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
- PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Pyridine Derivatives in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem.
- Neda, I., et al. (n.d.). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie.
- PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed.
- Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd.
- PMC. (n.d.). Classification of Scaffold Hopping Approaches. PMC.
- PMC. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PMC.
- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7. Sigma-Aldrich.
- MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.
- ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate.
- ACS Publications. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry.
- ResearchGate. (2025). In Silico Toxicological Approaches in Safety Estimation of Chemical Compounds with Stepwise Prioritization Model. ResearchGate.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.
- PMC. (n.d.). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PMC.
- ChemicalBook. (2026). 2,3-Dichloro-5-(trifluoromethyl)pyridine. ChemicalBook.
- PMC. (2018). Unlocking the potential of in silico chemical safety assessment – A report on a cross-sector symposium on current opportunities and future challenges. PMC.
- Unknown Author. (2025). In Silico Toxicology 101: Computational tools for chemical hazard characterisation.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- ResearchGate. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate.
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Safety Operating Guide
Personal protective equipment for handling 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine
This guide provides a specialized operational safety protocol for handling 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine (CAS: 431942-80-2).[1]
This compound presents a specific toxicological profile characterized by the lipophilic trifluoromethyl (-CF3) group, which enhances skin permeation, and the aminopyridine core, a known structural alert for sensitization and potential neurotoxicity.[1]
Hazard Profile & Risk Assessment
Compound Identity:
-
Chemical Name: 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine[1][2]
-
CAS Number: 431942-80-2[1]
-
Molecular Weight: 231.00 g/mol [1]
-
Physical State: Solid (typically off-white to yellow powder)[1]
Critical Hazard Mechanisms (SAR Analysis):
-
Enhanced Permeation: The electron-withdrawing -CF3 group significantly increases the compound's lipophilicity compared to standard aminopyridines.[1] This allows it to penetrate the stratum corneum (outer skin layer) more rapidly than non-fluorinated analogs.
-
Sensitization Potential: The 4-aminopyridine motif is a known sensitizer (H317).[1] Once absorbed, it can haptenize proteins, leading to T-cell mediated allergic contact dermatitis.[1]
-
Ocular Damage: Halogenated pyridines are corrosive to mucous membranes.[1] The basicity of the amine group combined with the acidity of the halogenated ring system creates a high risk for irreversible eye damage (H318).[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-to-Breakthrough" principle. Standard nitrile gloves are insufficient for solution-phase handling of -CF3 substituted pyridines due to rapid permeation.[1]
Table 1: PPE Specifications by Exposure Scenario
| Body Zone | PPE Component | Specification (Solid Handling) | Specification (Solution Handling) | Scientific Rationale |
| Hand | Primary Glove | Nitrile (min 5 mil / 0.12 mm) | Laminate Film (e.g., Silver Shield / 4H) | Laminate resists organic fluorine permeation; Nitrile degrades rapidly in halogenated solvents.[1] |
| Hand | Secondary Glove | N/A | Nitrile (over-glove for dexterity) | Protects the inner laminate glove from mechanical tears and improves grip. |
| Eye | Protection | Chemical Goggles (Indirect Vented) | Face Shield + Safety Glasses | Goggles seal against airborne dust; Face shield prevents splash absorption via facial skin. |
| Respiratory | Filter Type | N95 or P100 (Particulate) | OV/AG Cartridge (Organic Vapor/Acid Gas) | Solids generate dust; Solutions release vapors. The amine group requires basic-vapor protection.[1] |
| Body | Clothing | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chem-Resistant Apron (Neoprene) | Tyvek covers the wrist gap (the most common exposure point).[1] |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a self-validating system: If you can see the compound outside the primary container, the containment has failed.[1]
Phase A: Preparation (The "Clean-to-Dirty" Transition)[1]
-
Engineering Control Verification: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) . Sash height must be below the breathing zone.[1]
-
Donning Sequence:
-
Workspace Setup: Place a disposable absorbent pad (chux) in the hood. All weighing tools must remain on the pad.
Phase B: Handling (Weighing & Solubilization)
-
Static Control: Use an anti-static gun on the weighing boat before adding the powder.[1] The -CF3 group often induces high static charge, causing powder to "jump" and disperse.[1]
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.[1]
-
Solubilization: Add solvent slowly down the side of the vessel.
-
Why? Rapid addition generates aerosols containing the dissolved compound, which bypass particulate filters.[1]
-
Phase C: Decontamination & Doffing[1]
-
Primary Waste: Place spatula and weighing boat into a solid waste container inside the hood.
-
Surface Wipe: Wipe the balance and surrounding area with a solvent-soaked tissue (Acetone/Ethanol).[1]
-
Doffing Sequence (In Order):
Visualization: Safety Logic & Workflow
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting the correct glove material based on the physical state of the 2,3-Dichloro-5-(trifluoromethyl)pyridin-4-amine.[1][2]
[1]
Figure 2: Emergency Spill Response Loop
Caption: Immediate actions for spill containment, prioritizing containment of the fluorinated intermediate.
Waste Disposal & Incompatibility
-
Waste Stream: Segregate as Halogenated Organic Waste .[1]
-
Do not mix with strong oxidizers (e.g., Nitric acid) as the amine group can form unstable N-nitroso compounds or undergo exothermic oxidation.[1]
-
-
Container Labeling: Clearly mark as "Toxic" and "Sensitizer."
-
Deactivation: For minor residue on glassware, rinse with dilute HCl (to protonate the amine, rendering it water-soluble) followed by an organic solvent rinse, collecting all rinsates in the halogenated waste stream.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 26 dichloro 4 trifluoromethyl pyridine Product Search (Structural Analog Data). Retrieved from [1]
-
PubChem. (2025).[3] 2,3-Dichloro-5-(trifluoromethyl)pyridine (Parent Compound Safety Data).[1][4] National Library of Medicine.[1] Retrieved from [1][3]
- Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed).
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
